molecular formula C5H13NOS B11730021 4-[(R)-methylsulfinyl]butan-1-amine

4-[(R)-methylsulfinyl]butan-1-amine

Cat. No.: B11730021
M. Wt: 135.23 g/mol
InChI Key: FRRCFKLOPJSLMF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[®-methylsulfinyl]butan-1-amine is an organic compound with the molecular formula C5H13NOS It is a derivative of butanamine, featuring a methylsulfinyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the oxidation of 4-(methylthio)butan-1-amine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or chloroform, at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 4-[®-methylsulfinyl]butan-1-amine may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[®-methylsulfinyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-(methylthio)butan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 4-[®-methylsulfonyl]butan-1-amine

    Reduction: 4-(methylthio)butan-1-amine

    Substitution: Various substituted amines and amides

Scientific Research Applications

4-[®-methylsulfinyl]butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-[®-methylsulfinyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the modulation of enzyme activity and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylthio)butan-1-amine
  • 4-[®-methylsulfonyl]butan-1-amine
  • Butan-1-amine

Uniqueness

4-[®-methylsulfinyl]butan-1-amine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties.

Biological Activity

4-[(R)-methylsulfinyl]butan-1-amine, also known as 4-(methylsulfanyl)butan-1-amine, is a sulfur-containing organic compound that has attracted interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Interaction : This compound is known to interact with enzymes involved in metabolic pathways. Aliphatic amines like butylamine often undergo cleavage at the αc−c bond, producing stable ions that can influence enzyme activity.
  • Antioxidant Properties : The compound may activate the Nrf2 pathway, which is crucial for the expression of antioxidant enzymes. This activation occurs when the compound reacts with thiol groups on Keap1, leading to the degradation of the Nrf2–Keap1 complex and subsequent transcription of detoxification genes .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Notably, sulforaphane (SFN), a compound derived from 4-(methylsulfanyl)butan-1-amine, has demonstrated potent anti-cancer effects against human liver carcinoma (Hep3B) and breast cancer (MCF7) cells .

CompoundCell LineIC50 Value (µM)
SFNHep3BLow
SFNMCF7Moderate
ErucinHCI-H460High

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Specifically, it exhibits strong activity against Helicobacter species, suggesting potential use as an antibiotic enhancer . The mechanism involves disrupting bacterial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Cancer Cell Lines : In a study assessing the cytotoxic effects of SFN, researchers found that treatment led to significant reductions in cell viability in Hep3B cells with an IC50 value indicating high potency .
  • Antioxidant Mechanisms : Another research highlighted the role of this compound in activating phase II detoxification enzymes through the Nrf2 pathway, showcasing its potential as a chemopreventive agent against oxidative stress-related diseases .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that derivatives of this compound could effectively inhibit growth in multidrug-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail .

Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

4-[(R)-methylsulfinyl]butan-1-amine

InChI

InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3/t8-/m1/s1

InChI Key

FRRCFKLOPJSLMF-MRVPVSSYSA-N

Isomeric SMILES

C[S@@](=O)CCCCN

Canonical SMILES

CS(=O)CCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.